GSK3787
Overview
Description
GSK3787 is a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is known for its high specificity and potency in inhibiting the activity of PPARδ, a nuclear receptor involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation .
Mechanism of Action
Target of Action
GSK3787 is a selective and irreversible antagonist for the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
This compound acts by binding to the PPARδ protein, thereby inhibiting its activity . This inhibition prevents the activation of PPARδ-dependent gene expression, leading to changes in cellular processes regulated by this receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPAR signaling pathway . By inhibiting PPARδ, this compound can alter the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation . For instance, it has been shown to regulate the PPARβ/δ-ANGPTL4 axis, affecting the progression of certain types of cancer .
Result of Action
The inhibition of PPARδ by this compound can lead to various molecular and cellular effects. For instance, it has been shown to increase the proliferation and migration ability of certain tumor cells . Additionally, it can alter multiple metabolic pathways, particularly those involving lipid metabolites .
Action Environment
Environmental factors can influence the action of this compound. For example, the presence of certain metabolites in the body, such as mono-2-ethylhexyl phthalic acid (MEHP), can affect the binding of this compound to PPARδ and thus its efficacy
Biochemical Analysis
Biochemical Properties
GSK3787 interacts with PPARδ, a member of the nuclear receptor family of transcription factors . The interaction between this compound and PPARδ is characterized by high affinity and selectivity . This interaction leads to the antagonism of PPARδ, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to antagonize the up-regulation of Angptl4 and Adrp mRNA expression induced by GW0742, a PPARδ agonist, in wild-type mouse colon . This suggests that this compound can influence cell function by modulating gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPARδ, leading to the antagonism of this receptor . This antagonism reduces the promoter occupancy of PPARδ on the Angptl4 and Adrp genes, as indicated by chromatin immunoprecipitation analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3787 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-5-trifluoromethylpyridine to form an amide intermediate. This intermediate is then subjected to sulfonylation with ethylsulfonyl chloride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified using techniques such as recrystallization or chromatography to ensure its high purity .
Chemical Reactions Analysis
Types of Reactions
GSK3787 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
GSK3787 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PPARδ in various chemical processes.
Biology: Employed in research to understand the biological functions of PPARδ, including its role in cell differentiation, proliferation, and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, inflammation, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARδ
Comparison with Similar Compounds
Similar Compounds
GW0742: Another selective PPARδ agonist with similar binding properties.
GSK0660: A reversible PPARδ antagonist with different binding characteristics.
SR13904: A PPARδ antagonist with distinct pharmacokinetic properties .
Uniqueness of GSK3787
This compound is unique due to its irreversible binding to PPARδ, which provides prolonged inhibition of the receptor’s activity. This distinguishes it from other PPARδ antagonists that exhibit reversible binding. Additionally, this compound has been shown to have high specificity for PPARδ, with minimal off-target effects on other PPAR isoforms .
Properties
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
Record name | GSK-3787 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK3787 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-3787 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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